(R)-Fadrozole
Description
Significance of Steroidogenic Enzyme Inhibition in Biological Inquiry
Steroidogenic enzymes are critical for the production of all steroid hormones, including androgens and estrogens. wikipedia.org The inhibition of these enzymes is a powerful research strategy to understand the physiological roles of the hormones they produce. nih.gov By blocking specific enzymes in the steroid synthesis pathway, researchers can manipulate hormone levels and observe the resulting effects on cellular function, development, and behavior. wikipedia.orgnih.gov This approach has been instrumental in elucidating the mechanisms of hormone-dependent diseases and in identifying potential therapeutic targets. tandfonline.comnih.gov The study of steroidogenic enzyme inhibitors allows for a targeted investigation into the consequences of hormone deprivation or imbalance in a controlled manner. researcher.life
Overview of Fadrozole (B1662666) Enantiomers and Their Distinct Research Utility
Fadrozole exists as two enantiomers, (R)-Fadrozole and (S)-Fadrozole, which are mirror images of each other. unimore.it While racemic fadrozole, a mixture of both enantiomers, has been used clinically, research has revealed that the individual enantiomers possess distinct inhibitory profiles. unimore.itnih.gov The (S)-enantiomer is a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. unimore.itnih.gov In contrast, this compound, also known as Dexfadrostat, shows potent inhibition of aldosterone (B195564) synthase (CYP11B2) and also inhibits human placental aromatase. medchemexpress.comprobechem.com This differential activity makes the fadrozole enantiomers valuable and distinct tools for researchers. The (S)-enantiomer is primarily used to study the effects of estrogen deprivation, while this compound is employed to investigate the consequences of inhibiting aldosterone and, to some extent, estrogen synthesis. unimore.itmedchemexpress.comnih.gov This stereospecificity allows for more precise dissection of the roles of different steroid hormones in biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1 |
InChI Key |
CLPFFLWZZBQMAO-CQSZACIVSA-N |
SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Isomeric SMILES |
C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Synonyms |
CGS 020286A CGS 16949A CGS-020286A CGS-16949A CGS020286A CGS16949A FAD 286 FAD-286 FAD286 Fadrozole Fadrozole Hydrochloride Fadrozole Monohydrochloride Hydrochloride, Fadrozole Monohydrochloride, Fadrozole |
Origin of Product |
United States |
Molecular Mechanisms of Enzyme Inhibition and Selectivity
Aldosterone (B195564) Synthase (CYP11B2) Inhibition by (R)-Fadrozole
This compound is recognized as a potent inhibitor of aldosterone synthase (CYP11B2), the enzyme solely responsible for the final steps of aldosterone biosynthesis in humans. nih.govoup.comnih.gov This inhibition is a key therapeutic target for managing conditions like hypertension and heart failure. oup.comnih.gov
Stereoselective Binding Affinity to CYP11B2
A critical aspect of fadrozole's interaction with CYP11B2 is its stereoselectivity. Although fadrozole (B1662666) can exist as both (R) and (S) enantiomers, crystallographic studies have revealed that CYP11B2 preferentially binds the (R)-enantiomer. researchgate.netnih.govumich.edu Even when co-crystallized with a racemic mixture of both enantiomers, electron density in the active site of CYP11B2 clearly identifies only the this compound molecule. nih.gov This stereoselective preference highlights the specific conformational requirements of the CYP11B2 active site. While both enantiomers can inhibit CYP11B2, this compound demonstrates a higher affinity and is a more potent inhibitor. ahajournals.orgahajournals.org For instance, the IC50 value for this compound's inhibition of CYP11B2 is approximately 32.37 nmol/L, whereas the (S)-enantiomer is a weaker inhibitor with an IC50 about two-fold higher at 77.75 nmol/L. ahajournals.orgahajournals.org This indicates that the R-stereoisomer is more selective for CYP11B2 inhibition, although the difference is minimal. ahajournals.orgahajournals.org
Characterization of Heme Coordination and Associated Electronic Interactions
A fundamental aspect of the inhibitory mechanism of this compound is its direct interaction with the heme group located in the active site of CYP11B2. The imidazole (B134444) nitrogen of this compound coordinates with the heme iron. nih.govresearchgate.netahajournals.org This coordination displaces a water ligand that is typically bound to the heme iron in the enzyme's resting state, leading to a characteristic type II spectral change. oup.com This direct coordination is a strong interaction that significantly contributes to the high-affinity binding of the inhibitor. oup.com The fused ring system of fadrozole is oriented almost perpendicular to the plane of the heme. nih.gov This coordination to the heme iron, coupled with the other interactions within the active site, effectively blocks the enzyme's catalytic activity, thereby inhibiting the synthesis of aldosterone.
Aromatase (CYP19A1) Inhibition and Enantiomeric Specificity
Fadrozole was initially developed as an inhibitor of aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis, for the treatment of breast cancer. acs.orgnih.gov However, its activity against aromatase also exhibits enantiomeric specificity.
Comparative Analysis of (R)- and (S)-Fadrozole Activity on CYP19A1
In contrast to its interaction with CYP11B2, the (S)-enantiomer of fadrozole is a more potent inhibitor of aromatase (CYP19A1). acs.orgnih.govunimore.it this compound, on the other hand, is considered to be scarcely active against CYP19A1. acs.orgnih.govunimore.it This differential activity highlights the distinct structural and conformational requirements of the active sites of CYP11B2 and CYP19A1. While this compound is selective for CYP11B2, (S)-fadrozole shows potent inhibition of CYP19A1. acs.orgnih.gov
Structural Determinants Governing Aromatase Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of fadrozole enantiomers for aromatase are determined by how well they fit into the enzyme's active site. For non-steroidal aromatase inhibitors like fadrozole, a basic nitrogen atom is crucial for interacting with the heme iron of the enzyme. endocrine.org The specificity of the inhibitor for aromatase over other cytochrome P450 enzymes is dictated by the rest of its chemical structure and how it conforms to the substrate-binding site. endocrine.org Docking studies have shown that for the more potent (S)-fadrozole, the cyanophenyl group likely occupies the region of the C and D rings of the steroid substrate, while the piperidine (B6355638) ring is positioned near the A ring. tandfonline.com The less potent (R)-enantiomer binds with a significantly higher binding energy, indicating a less favorable interaction. tandfonline.com The active site of aromatase features polar residues like Asp-309, Thr-310, and Ser-478, as well as aromatic and non-polar residues that are important for interacting with inhibitors. mdpi.com The precise orientation and interactions of the fadrozole enantiomers with these residues govern their inhibitory activity and selectivity.
Inhibitory Activity of Fadrozole Enantiomers
| Compound | Target Enzyme | IC50 (nmol/L) | Potency |
| This compound | CYP11B2 | 32.37 ahajournals.orgahajournals.org | Potent Inhibitor |
| (S)-Fadrozole | CYP11B2 | 77.75 ahajournals.orgahajournals.org | Weaker Inhibitor |
| This compound | CYP19A1 | 680 tandfonline.com | Scarcely Active |
| (S)-Fadrozole | CYP19A1 | 3.8 tandfonline.com | Potent Inhibitor |
11β-Hydroxylase (CYP11B1) Inhibition and Its Differential Modulation
This compound and its enantiomer, (S)-Fadrozole, are nonsteroidal inhibitors that interact with cytochrome P450 enzymes. Their primary mechanism of inhibition involves the coordination of a nitrogen atom in their imidazole ring to the heme iron of the enzyme, a characteristic Type II interaction that displaces the water molecule typically bound at this position. nih.gov While both enantiomers can inhibit 11β-hydroxylase (CYP11B1), they exhibit distinct profiles of activity and selectivity, which are rooted in the specific stereochemistry of the inhibitor and the structural nuances of the enzyme's active site.
Distinct Inhibitory Profiles of (R)- and (S)-Fadrozole on CYP11B1
Research has consistently shown that the two enantiomers of fadrozole possess different inhibitory activities towards the closely related isozymes CYP11B1 and CYP11B2 (aldosterone synthase). acs.orgnih.gov While racemic fadrozole was initially developed as an inhibitor of aromatase (CYP19A1), its off-target effects on CYP11B enzymes have been a subject of extensive study. nih.govahajournals.org
(S)-Fadrozole is a potent inhibitor of CYP19A1 and also demonstrates significant inhibition of CYP11B1, with a lesser effect on CYP11B2. nih.govunimore.it Conversely, this compound is a potent inhibitor of both CYP11B1 and CYP11B2, often with minimal selectivity between them, and is significantly less active against CYP19A1. acs.orgnih.gov
Studies using human recombinant enzymes have provided specific inhibitory concentration (IC₅₀) values that highlight these differences. For instance, one study reported that this compound is a more potent inhibitor of CYP11B1 than (S)-Fadrozole. nih.gov In experiments with a 1:1 ratio of CYP11B1 to its redox partner adrenodoxin, the IC₅₀ for this compound was 209 nM, while for (S)-Fadrozole it was 422 nM. nih.gov For CYP11B2, this compound also shows potent inhibition, with a reported IC₅₀ of 32.37 nM, compared to 77.75 nM for (S)-Fadrozole, indicating that the R-enantiomer is a more effective inhibitor for both CYP11B enzymes, though the selectivity varies. ahajournals.orgahajournals.org In rat adrenal cortical preparations, this compound showed a 5-fold selectivity for CYP11B2 over CYP11B1. nih.gov
Inhibitory Activity (IC₅₀) of Fadrozole Enantiomers on CYP11B Enzymes
This table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound and (S)-Fadrozole against human CYP11B1 and CYP11B2. Lower values indicate greater potency.
| Compound | Target Enzyme | IC₅₀ (nM) | Experimental Conditions | Reference |
|---|---|---|---|---|
| This compound | CYP11B1 | 209 | 1:1 CYP11B1:adrenodoxin | nih.gov |
| (S)-Fadrozole | CYP11B1 | 422 | 1:1 CYP11B1:adrenodoxin | nih.gov |
| This compound | CYP11B2 | 32.37 | In vitro inhibition assay | ahajournals.orgahajournals.org |
| (S)-Fadrozole | CYP11B2 | 77.75 | In vitro inhibition assay | ahajournals.orgahajournals.org |
Structural Comparisons of this compound Binding within CYP11B1 and CYP11B2 Active Sites
The molecular basis for the differential inhibition by fadrozole enantiomers lies in the structural differences between the active sites of CYP11B1 and CYP11B2, despite their high (93%) amino acid sequence identity. nih.govresearchgate.netnih.gov X-ray crystallography studies of these enzymes co-crystallized with racemic fadrozole have been particularly revealing. These studies demonstrated that while both enzymes bind fadrozole, CYP11B1 preferentially binds the (S)-enantiomer, whereas CYP11B2 selectively binds the (R)-enantiomer. nih.govacs.orgahajournals.orgahajournals.orgrcsb.org
This enantiomeric preference is dictated by subtle but critical rearrangements of active site residues. nih.govnih.gov In CYP11B2, the active site accommodates this compound with its benzonitrile (B105546) group pointing towards a region where residues Trp-116, Trp-260, and Ala-313 are spread apart. nih.gov In contrast, these same residues are positioned closer together in the CYP11B1 active site, which would sterically hinder the binding of this compound in the same orientation. nih.govahajournals.org
Instead, the CYP11B1 active site is better suited to bind (S)-Fadrozole. nih.gov This is facilitated by the differential positioning of other residues, such as Phe-381 and Phe-487, which create a space that accommodates the benzonitrile moiety of the (S)-enantiomer. nih.gov Furthermore, a nonhelical region of the I-helix is shifted towards the active site center in CYP11B1 compared to CYP11B2, which may further reduce the binding affinity for this compound. nih.gov These distinct binding orientations and interactions explain the observed cross-reactivity and provide a structural blueprint for designing more selective inhibitors for each enzyme. nih.govresearchgate.netnih.gov
Broader Cytochrome P450 Enzyme Interaction Profiles in Research Contexts
While the focus here is on CYP11B1, understanding the interaction of this compound with other cytochrome P450 enzymes is crucial for contextualizing its selectivity. Fadrozole was originally developed as a nonsteroidal inhibitor of CYP19A1 (aromatase), the enzyme responsible for estrogen biosynthesis, for use in breast cancer treatment. nih.govahajournals.org
Binding studies have shown that fadrozole can interact with all three enzymes—CYP19A1, CYP11B1, and CYP11B2. nih.gov However, the enantiomers exhibit distinct selectivity profiles. (S)-Fadrozole is the more potent inhibitor of CYP19A1. nih.govnih.gov In contrast, this compound is reported to be only scarcely active on CYP19A1. acs.orgnih.gov
The dissociation constants (Kd) further illustrate this point. Racemic fadrozole binds to its intended target, CYP19A1, with a Kd of 16 nM. nih.gov However, it binds even more tightly to CYP11B1 (Kd of 9 nM) and less tightly to CYP11B2 (Kd of 370 nM), indicating significant potential for off-target effects on cortisol synthesis. nih.gov The development of a fluorinated derivative of this compound, known as Osilodrostat (LCI699), was initially aimed at CYP11B2 inhibition but was later repurposed as a CYP11B1 inhibitor for treating Cushing's disease due to its potent cortisol-lowering effects. nih.govahajournals.org This highlights the challenges and opportunities in targeting specific steroidogenic P450 enzymes.
Binding Affinity (Kd) of Racemic Fadrozole for Steroidogenic CYPs
This table shows the dissociation constant (Kd) for racemic fadrozole with key cytochrome P450 enzymes involved in steroidogenesis. Lower values indicate higher binding affinity.
| Enzyme | Function | Kd (nM) | Reference |
|---|---|---|---|
| CYP19A1 (Aromatase) | Estrogen Synthesis | 16 | nih.gov |
| CYP11B1 (11β-Hydroxylase) | Cortisol Synthesis | 9 | nih.gov |
| CYP11B2 (Aldosterone Synthase) | Aldosterone Synthesis | 370 | nih.gov |
Pre Clinical in Vitro and Ex Vivo Investigations
Effects on Steroid Biosynthesis in Cellular Models
Modulation of Aldosterone (B195564) Production Pathways in Adrenal Cell Lines (e.g., NCI-H295R)
(R)-Fadrozole has been identified as an inhibitor of aldosterone synthase. researchgate.netncats.io In the human adrenocortical cell line NCI-H295R, this compound demonstrated a potent inhibitory effect on angiotensin II-stimulated aldosterone production, with a maximal effect observed at a concentration of 10 nmol/l. researchgate.netncats.io While basal aldosterone production in these cells was detectable, it was significantly elevated (9-fold) following stimulation with angiotensin II, and this increase was effectively curbed by this compound. researchgate.netnih.gov
However, studies have also highlighted a relative lack of selectivity of this compound at higher concentrations. researchgate.netnih.gov At these increased concentrations, a parallel reduction in corticosterone (B1669441), cortisol, and cortisone (B1669442) levels was observed, indicating an additional inhibitory effect on steroid-11β-hydroxylase (CYP11B1). researchgate.net Notably, the levels of pregnenolone, progesterone, and 17-OH-progesterone remained unaffected by this compound treatment. researchgate.net This suggests that while this compound effectively lowers angiotensin II-induced aldosterone, its inhibitory action extends to CYP11B1 at higher concentrations. researchgate.netnih.gov
Table 1: Effect of this compound on Steroid Production in NCI-H295R Cells
Impact on Estrogen Production in Various Isolated Cell Systems
This compound is a known aromatase inhibitor, and its impact on estrogen production has been investigated in various cell systems. medchemexpress.comnih.gov In studies using porcine granulosa cells from both small and large follicles, fadrozole (B1662666) effectively suppressed estradiol (B170435) production. agriculturejournals.cz This inhibition was observed in both basal and FSH-stimulated conditions after 48 and 72 hours of culture. agriculturejournals.cz
In studies with female fathead minnows, exposure to fadrozole led to a significant reduction in ex vivo 17β-estradiol (E2) production. nih.govnih.gov A 5 µg/L exposure significantly reduced E2 production by 6 hours, while a 50 µg/L exposure caused a significant reduction after just 2 hours, which was sustained for up to 24 hours. nih.govnih.gov Plasma E2 concentrations were also significantly reduced as early as 4 hours after exposure to either concentration. nih.govnih.gov Interestingly, ex vivo testosterone (B1683101) concentrations remained unchanged throughout the time-course of these experiments. nih.govnih.gov
Gene Expression Profiling in Response to this compound Exposure
Transcriptional Regulation of Aromatase Gene Expression (e.g., cyp19a1b)
The effects of this compound on the expression of the aromatase gene, particularly the brain-specific isoform cyp19a1b, have been a focus of research. In female goldfish, fadrozole treatment not only inhibited aromatase activity but also led to a threefold decrease in cyp19a1b mRNA expression in both the telencephalon and hypothalamus. physiology.org This suggests that the reduction in estradiol levels by fadrozole is a dual effect of enzymatic inhibition and decreased gene expression. physiology.org
Studies in Murray rainbowfish have shown that fadrozole can disrupt cyp19a1b activity more readily than the ovarian isoform, cyp19a1a. researchgate.net In this species, fadrozole increased cyp19a1b expression in the brains of males but decreased it in females, while not significantly affecting its gonadal expression. researchgate.net Conversely, in the ovary, a significant upregulation of cyp19a1a expression was observed. researchgate.net This highlights a tissue- and sex-specific regulatory effect of fadrozole on aromatase gene expression.
Effects on Gene Expression within Related Steroidogenic Pathways
Exposure to fadrozole has been shown to induce changes in the expression of multiple genes involved in steroidogenesis, often as a compensatory response to aromatase inhibition. nih.govnih.gov In female fathead minnows, an increase in the expression of transcripts for several steroidogenic enzymes was observed within the first 24 hours of fadrozole exposure. nih.govnih.gov These included genes such as steroidogenic acute regulatory protein (StAR), cytochrome P450 side-chain cleavage (cyp11a), and cytochrome P450 17 alpha hydroxylase/17,20 lyase (cyp17). nih.govepa.gov
Microarray analysis in fathead minnows revealed that fadrozole exposure caused concentration- and time-dependent changes in the gene expression profiles of many hypothalamic-pituitary-gonadal (HPG) axis pathways as early as 4 hours into the exposure. nih.govnih.gov Furthermore, long-term exposure studies showed that while plasma E2 levels were reduced, there was a compensatory upregulation of transcripts for aromatase and follicle-stimulating hormone receptor. oup.com In porcine granulosa cells, fadrozole treatment led to a decrease in aromatase gene expression. agriculturejournals.cz
Table 2: Gene Expression Changes in Response to Fadrozole
Unraveling Molecular Signaling Pathway Perturbations (e.g., PI3K/Akt/mTOR axis in research models)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. binasss.sa.crnih.gov Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.govspringermedizin.de While direct studies on the effect of this compound on the PI3K/Akt/mTOR pathway are limited, research on related compounds and the consequences of aromatase inhibition provide some insights.
In the context of breast cancer research, a novel benzylimidazole derivative, designed based on the structure of fadrozole, was found to be a potent dual inhibitor of aromatase and aldosterone synthase. unimore.itacs.org This compound, at its IC50 concentration, significantly inhibited the phosphorylation of mTOR, thereby negatively modulating the PI3K/Akt/mTOR axis. unimore.itacs.org This suggests a potential downstream effect of aromatase and aldosterone synthase inhibition on this critical signaling pathway. The PI3K/Akt/mTOR pathway is known to be a key survival and resistance mechanism in certain cancers, and its modulation represents a promising therapeutic strategy. springermedizin.de
Non-mammalian Vertebrate Models
Fish models are extensively used in endocrine research due to their sensitivity to hormonal disruptions and the external fertilization and development in many species, which allows for direct observation. This compound, often referred to as Fadrozole in research, serves as a model aromatase inhibitor to study the consequences of estrogen synthesis disruption. nih.govoup.com
The HPG axis is a critical neuroendocrine pathway regulating reproduction. nih.gov Research using this compound has demonstrated its profound impact on this axis in various fish species.
In the fathead minnow (Pimephales promelas), exposure to this compound leads to a suite of diagnostic effects indicative of aromatase inhibition. oup.comnih.gov In females, there is a significant, concentration-dependent decrease in plasma 17β-estradiol (E2) and vitellogenin, the egg yolk precursor protein whose production is stimulated by estrogen. oup.comresearchgate.net This inhibition of estrogen synthesis occurs rapidly, with significant reductions in plasma E2 observed as early as four hours after exposure. nih.govresearchgate.net Concurrently, males exposed to this compound exhibit a significant increase in plasma levels of androgens, specifically testosterone (T) and 11-ketotestosterone (B164220) (KT). oup.comresearchgate.net This hormonal imbalance is a direct consequence of blocking the conversion of androgens to estrogens. oup.com Studies have shown that while this compound strongly inhibits E2 synthesis within 24 hours, a compensatory response can occur over time, with an upregulation of several HPG axis genes that aim to increase steroid production. oup.comresearchgate.net
In goldfish (Carassius auratus), this compound treatment also effectively reduces circulating E2 levels. physiology.orgnih.gov This reduction in systemic estrogen disrupts the normal feedback mechanisms within the HPG axis. physiology.org
Studies in coho salmon (Oncorhynchus kisutch) further confirm these effects. Injection of this compound in vitellogenic females causes a rapid and significant drop in plasma E2 levels within hours. nih.gov In male coho salmon, inhibiting aromatase activity at the brain level was shown to prematurely increase plasma levels of the maturation-inducing steroid 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-P), which is associated with the onset of spermiation. vliz.be
| Species | Sex | Hormone | Observed Effect | Reference |
|---|---|---|---|---|
| Fathead Minnow | Female | 17β-estradiol (E2) | ↓ Decreased | nih.govoup.com |
| Fathead Minnow | Female | Vitellogenin | ↓ Decreased | oup.com |
| Fathead Minnow | Male | Testosterone (T) | ↑ Increased | oup.com |
| Fathead Minnow | Male | 11-Ketotestosterone (KT) | ↑ Increased | oup.com |
| Goldfish | Female | 17β-estradiol (E2) | ↓ Decreased | physiology.orgnih.gov |
| Coho Salmon | Female | 17β-estradiol (E2) | ↓ Decreased | nih.gov |
| Coho Salmon | Male | 17,20β-P | ↑ Increased (Prematurely) | vliz.be |
This compound not only alters circulating hormone levels but also affects the expression of key neuroendocrine genes. Teleost fish are unique for studying neuroestrogens due to the high activity of brain-specific aromatase (AroB), encoded by the cyp19a1b gene. physiology.orgnih.gov
In female goldfish , this compound treatment significantly depressed the mRNA expression of AroB in both the telencephalon and hypothalamus. physiology.orgnih.gov This suggests that the reduction in E2 caused by this compound is achieved by both inhibiting the enzyme's activity and decreasing its gene expression, as AroB expression is itself regulated by estrogen. physiology.org Microarray profiling in the goldfish telencephalon identified 98 differentially expressed genes following this compound treatment, including those involved in calcium signaling and estrogen receptor autoregulation. physiology.orgnih.gov For example, real-time PCR verified increased expression of calmodulin and ornithine decarboxylase 1, and decreased expression of activin-βA. physiology.orgresearchgate.net
In female fathead minnows , this compound exposure also leads to dose-dependent decreases in brain aromatase activity and the expression of its corresponding transcript, P450aromB. nih.gov Studies using microarrays revealed that this compound alters the expression of a wide array of genes in both the brain and liver. unl.edu In the brain, this included the up-regulation of genes involved in cholesterol synthesis. unl.edu In the ovary, transcripts for steroidogenic enzymes like steroidogenic acute regulatory protein (star), cytochrome P450 side-chain cleavage (cyp11a), and cytochrome P450 17 alpha hydroxylase/17,20 lyase (cyp17) showed increased expression within 24 hours, suggesting a rapid compensatory mechanism to overcome aromatase inhibition. nih.govresearchgate.net
In female fathead minnows , exposure to this compound results in a concentration-dependent reduction in fecundity (egg production). oup.comnih.gov Histological examination of the ovaries reveals a decrease in the number of mature oocytes and an increase in atretic (degenerating) preovulatory follicles. oup.comresearchgate.net This indicates a failure of oocytes to mature properly, likely due to the lack of estrogen and the subsequent reduction in vitellogenin uptake. oup.comresearchgate.net In males, this compound exposure leads to a noticeable accumulation of sperm in the testes. oup.comresearchgate.net
In coho salmon , this compound treatment in females also impairs ovarian development. asianfisheriessociety.org Histological analysis showed that treated females had gonads with atretic oocytes, and both ovarian cross-sectional area and oocyte diameter were smaller compared to controls. asianfisheriessociety.org In males, the effects on testicular development were less pronounced. asianfisheriessociety.org However, inhibiting estrogen synthesis in females close to final maturation was found to advance ovulation significantly. nih.gov
| Species | Sex | Observed Effect | Reference |
|---|---|---|---|
| Fathead Minnow | Female | ↓ Reduced fecundity | oup.comnih.gov |
| Fathead Minnow | Female | ↓ Decreased mature oocytes, ↑ increased atretic follicles | oup.comresearchgate.net |
| Fathead Minnow | Male | ↑ Sperm accumulation in testes | oup.comresearchgate.net |
| Coho Salmon | Female | ↑ Atretic oocytes, ↓ smaller oocyte diameter | asianfisheriessociety.org |
| Coho Salmon | Female | Advanced ovulation (when treated near maturation) | nih.gov |
Amphibians like the frog Silurana (Xenopus) tropicalis are also valuable models for studying the effects of aromatase inhibition on sexual development. nih.gov In these animals, exposure to this compound during larval development can induce the formation of intersex individuals, which possess gonads containing both testicular and ovarian tissue (e.g., testicular oocytes). nih.govkarger.com In one study, chronic exposure of S. tropicalis larvae to this compound resulted in a population comprising 55% males, 30% females, and 15% intersex individuals. nih.gov This demonstrates the critical role of aromatase-mediated estrogen synthesis in directing normal ovarian differentiation in amphibians. nih.govnih.gov In organ culture experiments using indifferent gonads from Xenopus laevis tadpoles, treatment with this compound resulted in all gonads developing the histological characteristics of the male phenotype, further confirming that estrogen is essential for ovarian differentiation. nih.gov
In birds, sex determination is genetic (ZZ male, ZW female), but sexual differentiation of the gonads is highly dependent on hormones. frontiersin.org Estrogen, synthesized by the aromatase enzyme, plays a pivotal role in ovarian development. frontiersin.orgtandfonline.com The use of this compound in avian models, such as the chicken (Gallus gallus) and Japanese quail (Coturnix coturnix japonica), has been crucial in demonstrating this principle. frontiersin.orgusgs.gov
Experimental inhibition of aromatase in genetically female (ZW) chicken embryos by injecting this compound into the egg leads to gonadal sex reversal, resulting in the formation of testes or ovotestes. frontiersin.org This treatment causes a downregulation of the female-specific genes FOXL2 and CYP19A1 (aromatase) and an upregulation of male-specific genes like DMRT1 and AMH. frontiersin.org The timing of the inhibition is critical; for extensive masculinization to occur, the inhibitor must be administered before the natural onset of estrogen synthesis around embryonic day 6. frontiersin.org Recent research indicates that this this compound-mediated masculinization involves an increase in PAX2-positive undifferentiated supporting cells in the female gonad. frontiersin.org
In Japanese quail, embryonic exposure to this compound also resulted in reduced hatchability of fertile eggs. usgs.govpops.int However, it did not appear to have as significant an effect on the later expression of male reproductive behavior compared to the disruptive effects of excess estrogen exposure. pops.int In canaries, a single injection of this compound was shown to rapidly and reversibly reduce the motivation to sing and the acoustic consistency of the song on the same day, indicating that estrogens also have acute roles in regulating complex learned behaviors. nih.gov
Analysis of Neuroendocrine Gene Expression Changes
Mammalian Research Models (non-human)
Rodent Models (e.g., Rats)
This compound, also known as FAD286, has been the subject of preclinical studies in rodent models to investigate its effects on various physiological systems. These studies have provided valuable insights into its mechanisms of action, particularly concerning neurosteroidogenesis and endocrine functions.
Research in rat models has demonstrated that this compound, as an aromatase inhibitor, can influence neurological functions by modulating the synthesis of neurosteroids, such as estrogen, in the brain. nih.govelifesciences.org Studies have shown that the inhibition of estrogen synthesis in the brain can suppress seizures. nih.govpharmaceutical-journal.com
In a rat model of status epilepticus induced by kainic acid, systemic administration of fadrozole after seizure onset was found to strongly suppress both electrographic and behavioral seizures. nih.govelifesciences.org This effect was observed in gonadectomized animals, indicating that the compound acts on extra-gonadal aromatase activity, likely within the brain. nih.govelifesciences.org The hippocampus is a key region implicated in these effects, as it is involved in the early stages of kainic acid-induced seizure activity and is a site of neurosteroid synthesis. nih.govelifesciences.org
Specifically, fadrozole-treated rats spent significantly less time in convulsive seizures compared to vehicle-treated rats. nih.govelifesciences.org The seizure-suppressing effects of fadrozole also extended to status epilepticus, a condition of prolonged seizure activity. nih.govelifesciences.org Furthermore, direct intra-hippocampal administration of fadrozole also suppressed electrographic seizure activity, highlighting the local effect of aromatase inhibition within this brain region. nih.govelifesciences.org These findings suggest that neurosteroid estrogen synthesis is a factor in the escalation of seizures and that its inhibition by compounds like this compound may have therapeutic potential. nih.govpharmaceutical-journal.com
Table 1: Effect of Systemic Fadrozole on Seizure Activity in Rats
| Parameter | Vehicle-Treated | Fadrozole-Treated | Percentage Reduction |
|---|---|---|---|
| Time in Convulsive Seizures (Racine 3-5) | 12% | ~3% | ~75% nih.govelifesciences.org |
| Time in Seizure (β-low γ power >5x baseline, 2nd hr) | - | - | 44% nih.govelifesciences.org |
| Seizure-induced increase in β-low γ power (2nd hr) | - | - | 59% nih.govelifesciences.org |
| Proportion of rats in behavioral Status Epilepticus | - | Significantly decreased | - elifesciences.org |
| Time spent in behavioral Status Epilepticus (sec) | 1296 ± 245 | 436 ± 141 | ~66% elifesciences.org |
In rat adrenal cortical preparations, this compound has demonstrated a notable selectivity for inhibiting aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1), with a reported 5-fold selectivity for CYP11B2. nih.gov This selectivity is a key aspect of its endocrine effects, as these enzymes are crucial for the production of aldosterone and cortisol, respectively. nih.gov
Studies in rats have investigated the impact of this compound on adrenal steroid production. In a study using a dextran (B179266) sodium sulphate (DSS)-induced colitis model in Sprague-Dawley rats, administration of FAD286 resulted in a halving of adrenal aldosterone production. researchgate.net However, intriguingly, the same study observed an increase in colonic aldosterone concentration, suggesting tissue-specific effects of the compound. researchgate.net Importantly, the corticosterone levels in both the colon and adrenal glands were unaffected by FAD286 treatment, confirming its selectivity for CYP11B2 over CYP11B1 in this model. researchgate.net
Table 2: Effect of FAD286 on Aldosterone and Corticosterone in Rats
| Tissue | Parameter | Effect of FAD286 |
|---|---|---|
| Adrenal Glands | Aldosterone Production | Halved researchgate.net |
| Adrenal Glands | Corticosterone Concentration | Unaffected researchgate.net |
| Colon | Aldosterone Concentration | Increased researchgate.net |
| Colon | Corticosterone Concentration | Unaffected researchgate.net |
Studies on Neurosteroidogenesis and Neurological Function (e.g., Seizure Suppression)
Primate Models (non-human, e.g., Cynomolgus Monkeys) in Preclinical Investigations
Cynomolgus monkeys (Macaca fascicularis) are frequently used in preclinical research due to their physiological similarities to humans, making them a valuable model for evaluating the effects of pharmaceutical compounds before human trials. solvobiotech.comresearchgate.net Preclinical studies involving this compound and related compounds in cynomolgus monkeys have been conducted to assess their pharmacological properties and effects on steroidogenesis. nih.govd-nb.inforesearchgate.net
Due to significant differences in the homology of certain enzymes between rats and humans (e.g., only 68% homology for CYP11B2), cynomolgus monkeys serve as a more predictive model for human responses. nih.govresearchgate.net Research on aldosterone synthase inhibitors in these primates has provided crucial data on the translation of in vitro findings to in vivo efficacy. nih.govresearchgate.net
One study investigated the effects of administering the nonsteroidal aromatase inhibitor Fadrozole to castrated, testosterone-treated male cynomolgus monkeys. nih.gov The results showed that Fadrozole significantly reduced ejaculatory activity and male sexual motivation, supporting the role of aromatization of testosterone to estradiol in mediating these behaviors in primates. nih.gov This highlights the compound's ability to inhibit aromatase activity in a non-human primate model. nih.gov
While specific data tables for this compound in cynomolgus monkeys are not detailed in the provided context, studies on similar aldosterone synthase inhibitors in this model have shown dose-dependent reductions in plasma aldosterone levels. researchgate.net For example, a related compound demonstrated a clear in vivo potency and selectivity in cynomolgus monkeys, which was crucial for its further development. researchgate.net These types of primate studies are essential for understanding the potential therapeutic applications and limitations of compounds like this compound.
Original Synthetic Pathways of Fadrozole and its Enantiomers
Fadrozole, chemically known as 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile, is a chiral compound existing as (R) and (S) enantiomers. nih.govacs.orgnih.govresearchgate.netnih.gov The initial synthesis of fadrozole was developed as part of a program to discover potent and selective nonsteroidal aromatase inhibitors. nih.gov The racemic mixture, often referred to as fadrozole hydrochloride (CGS 16949A), was the first to be synthesized and evaluated for its biological activity. nih.gov
The separation of the enantiomers of fadrozole was a crucial step in understanding their distinct pharmacological profiles. nih.gov It was discovered that the (S)-enantiomer is a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for estrogen biosynthesis, making it relevant for the treatment of estrogen-dependent breast cancer. nih.govacs.orggoogle.com In contrast, the (R)-enantiomer, also known as dexfadrostat, is a potent inhibitor of aldosterone synthase (CYP11B2). acs.orggoogle.comgoogle.commedchemexpress.com This stereoselectivity highlighted the importance of obtaining enantiomerically pure forms of fadrozole for targeted therapeutic applications. researchgate.netnih.gov The absolute configuration of the enantiomers was determined using X-ray crystallography. nih.gov
A common synthetic approach to fadrozole involves the construction of the imidazo[1,5-a]pyridine (B1214698) ring system. One method utilizes a van Leusen reaction with cyclic imines and p-toluenesulfonylmethyl isocyanide (TosMIC) to form the fused imidazole (B134444) ring. researchgate.net Another strategy involves the alkylation of an imidazole derivative with a suitable benzyl (B1604629) halide followed by cyclization. researchgate.net For instance, an imidazole derivative can be alkylated with 4-iodobenzylbromide, followed by conversion of a side-chain hydroxyl group to a chloride and subsequent cyclization to yield the desired tetrahydroimidazo[1,5-a]pyridine core. researchgate.net
Radiosynthesis of Labeled this compound for Isotopic Tracing in Research
Radiolabeled versions of this compound are essential tools for in vivo imaging and pharmacokinetic studies. researchgate.netnih.gov Both carbon-11 (B1219553) ([11C]) and carbon-14 (B1195169) ([14C]) labeled this compound have been synthesized.
The synthesis of [14C]Fadrozole was achieved through a palladium(0)-catalyzed cyanation of an aryl iodide precursor with [14C]KCN. researchgate.net The key precursor, an imidazole-containing aryl iodide, was synthesized in a three-step sequence starting from the alkylation of a known imidazole derivative with 4-iodobenzylbromide. researchgate.net This was followed by the conversion of a side-chain hydroxyl to a primary chloride and subsequent cyclization. researchgate.net The final radiochemical yield of [14C]Fadrozole was reported to be 39% with a high radiochemical purity. researchgate.net
For positron emission tomography (PET) studies, carbon-11 labeled fadrozole analogues have been developed. nih.govnih.govresearchgate.net The synthesis of [11C]-labeled compounds often involves the reaction of a precursor with a small, radiolabeled molecule like [11C]methyl iodide or [11C]hydrogen cyanide. nih.govnih.gov For example, [11C]vorozole, a related non-steroidal aromatase inhibitor, was synthesized by reacting its precursor with [11C]methyl iodide. nih.gov Similarly, [11C-cyano]letrozole was synthesized with a high radiochemical yield and purity. nih.gov These radiosynthesis methods provide valuable tools for non-invasively studying the distribution and target engagement of fadrozole and its analogues in living organisms.
Design and Synthesis of Novel Analogues and Derivatives
The distinct pharmacological activities of the fadrozole enantiomers have spurred the design and synthesis of novel analogues to create more potent and selective inhibitors of specific cytochrome P450 enzymes. nih.govunimore.itmdpi.com
Based on the structure of fadrozole, a variety of benzylimidazole derivatives have been synthesized and investigated as modulators of cytochrome P450 enzymes, particularly CYP11B2 and CYP19A1. nih.govunimore.itnih.gov The goal of these efforts has been to develop dual inhibitors or highly selective single-target inhibitors. nih.govunimore.it
One study focused on creating dual inhibitors of aromatase (CYP19A1) and aldosterone synthase (CYP11B2) for potential use in treating hormone-dependent breast cancer with reduced cardiovascular side effects. nih.gov A library of benzylimidazole derivatives was synthesized and screened, leading to the identification of a compound with potent and balanced inhibitory activity against both enzymes, along with high selectivity over CYP11B1. nih.govunimore.it
Another approach involved the synthesis of N-benzyl imidazole derivatives as selective aldosterone synthase inhibitors. google.com These compounds were designed to have a high affinity for CYP11B2 while minimizing inhibition of the closely related CYP11B1, which is crucial for cortisol synthesis. google.com The synthesis of these derivatives often involves the alkylation of a substituted imidazole with a benzyl halide. google.com
Table 1: Inhibitory Activity of Selected Benzylimidazole Derivatives
| Compound | Target Enzyme(s) | IC50 (nM) | Reference |
|---|---|---|---|
| (S)-Fadrozole | CYP19A1, CYP11B1 | Potent inhibitor of both | acs.orgnih.gov |
| This compound | CYP11B2, CYP11B1 | Potent inhibitor of both | acs.orgnih.gov |
| Compound X21 | CYP19A1, CYP11B2 | 2.3 (CYP19A1), 29 (CYP11B2) | nih.govunimore.it |
Beyond benzylimidazoles, other structural modifications of the fadrozole scaffold have been explored to develop new therapeutic agents. mdpi.comnih.gov These include the synthesis of analogues with different heterocyclic cores and the use of advanced synthetic methods to create diverse chemical libraries. mdpi.comnih.gov
For instance, researchers have synthesized polycyclic imidazole derivatives and evaluated their anticancer activity. mdpi.com These syntheses can involve multi-step sequences to construct complex fused ring systems. mdpi.com Another area of exploration has been the development of triazole-based analogues, drawing inspiration from other successful aromatase inhibitors like letrozole (B1683767) and vorozole. ekb.egrjeid.com
Advanced synthetic methodologies, such as microwave-assisted organic synthesis and the use of novel catalysts, have been employed to improve the efficiency and diversity of these synthetic efforts. mdpi.comnih.gov For example, a microwave-assisted, one-pot, three-step cyclization/Suzuki/heteroarylation process has been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines. researchgate.net These advanced methods facilitate the rapid generation of new fadrozole analogues for biological evaluation.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| (S)-Fadrozole | |
| Fadrozole | |
| Fadrozole hydrochloride | |
| Dexfadrostat | |
| Letrozole | |
| Vorozole | |
| Anastrozole | |
| Aminoglutethimide | |
| Formestane | |
| Exemestane | |
| Osilodrostat | |
| [11C]Vorozole | |
| [11C-cyano]letrozole | |
| [14C]Fadrozole | |
| p-toluenesulfonylmethyl isocyanide (TosMIC) | |
| 4-iodobenzylbromide | |
| Omeprazole | |
| Lansoprazole | |
| Pantoprazole | |
| Erlotinib | |
| 5-fluorouracil | |
| Canrenoate | |
| Testololactone | |
| Trilostane | |
| Androstenedione | |
| Testosterone | |
| Estrone | |
| Estradiol | |
| Cortisol | |
| Aldosterone | |
| Corticosterone | |
| Progesterone | |
| Dehydroepiandrosterone (DHEA) | |
| 3H-estrogens | |
| 3H-DHEA |
Chemical and Physical Properties of R Fadrozole
The specific properties of (R)-Fadrozole are crucial for its application in research settings.
| Property | Value |
| IUPAC Name | 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 102676-87-9 |
| Synonyms | Dexfadrostat, (+)-Fadrozole |
Data sourced from PubChem CID 9815923 nih.gov
Chemical Synthesis and Chiral Separation
The synthesis of fadrozole (B1662666) produces a racemic mixture containing both the (R) and (S) enantiomers. For research focused on the specific effects of (R)-Fadrozole, a chiral separation step is necessary. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating enantiomers. nih.gov Techniques such as capillary electrophoresis have also been successfully employed to resolve the enantiomers of fadrozole. nih.gov The development of efficient enantioseparation methods is critical for obtaining the pure (R)-enantiomer required for specific research applications. nih.govresearchgate.net
Structure Activity Relationship Sar and Chemoinformatics
Stereochemical Impact on Target Selectivity and Inhibitory Potency
The three-dimensional orientation of a drug molecule, its stereochemistry, is fundamental to its interaction with biological targets. This is particularly evident in the case of fadrozole (B1662666), which exists as a pair of non-superimposable mirror images called enantiomers: (R)-Fadrozole and (S)-Fadrozole. uou.ac.inutdallas.edu Research has consistently shown that the biological activity of these enantiomers differs significantly, highlighting the chiral recognition capabilities of their target enzymes.
The primary target for fadrozole in its application as a breast cancer therapy is aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. nih.gov The (R)-enantiomer of fadrozole is a potent inhibitor of aromatase. cancernetwork.com In contrast, the (S)-enantiomer is a much weaker inhibitor of this specific enzyme. This marked difference in inhibitory potency underscores the strict stereochemical requirements of the aromatase active site for effective binding.
However, the activity profile is different for another related enzyme, aldosterone (B195564) synthase (cytochrome P450 11B2). Fadrozole is known to inhibit this enzyme as well. Interestingly, some studies report that this compound is a potent inhibitor of aldosterone synthase (CYP11B2) and 11-β-hydroxylase (CYP11B1) with little selectivity between them. nih.gov Conversely, other findings suggest the (R)-enantiomer is more selective for aldosterone synthase over aromatase. oup.comphysiology.org At high doses, both the (S) and (R) enantiomers of fadrozole have been observed to lower plasma aldosterone levels to similar degrees. nih.gov The dextroenantiomer, this compound (also referred to as FAD 286A), has been shown to inhibit human recombinant CYP11B2 with an IC₅₀ of 1.6 nM, while also inhibiting CYP11B1 with an IC₅₀ of 9.9 nM, indicating a selectivity ratio of about 6-fold for CYP11B2. oup.com
This stereochemical differentiation is crucial. The desired therapeutic effect for treating hormone-dependent breast cancer comes from potent aromatase inhibition, while inhibition of aldosterone synthase can lead to other physiological effects. The superior potency and selectivity of this compound for aromatase, compared to its (S)-counterpart, make it the therapeutically relevant enantiomer for this indication.
The following table summarizes the general findings on the differential inhibitory activity of fadrozole enantiomers.
| Enantiomer | Primary Target (for breast cancer) | Potency on Aromatase | Potency on Aldosterone Synthase |
| This compound | Aromatase (CYP19A1) | High | Potent nih.govoup.com |
| (S)-Fadrozole | Aromatase (CYP19A1) | Low | Potent on CYP11B1, lower on CYP11B2 nih.gov |
Pharmacophore Modeling for this compound Analogues
Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. For non-steroidal aromatase inhibitors like this compound, these models are critical for designing new, more effective compounds. uc.ptresearchgate.net
A typical pharmacophore model for this class of inhibitors, derived from the structure of this compound and its analogues, includes the following key features:
A Heme-Coordinating Group: This is the most critical feature. In this compound, the imidazole (B134444) ring serves this purpose. mdpi.com A nitrogen atom within this heterocyclic ring coordinates with the heme iron atom of the cytochrome P450 enzyme, which is essential for potent, competitive inhibition. sums.ac.ir
Hydrophobic/Aromatic Regions: The phenyl group of this compound provides a necessary hydrophobic or aromatic feature. This part of the molecule engages in van der Waals or pi-pi stacking interactions with nonpolar amino acid residues within the aromatase active site, anchoring the inhibitor in place. mdpi.com
Hydrogen Bond Acceptors: The cyano group on the phenyl ring of this compound can act as a hydrogen bond acceptor, potentially forming an interaction with residues like Ser478 in the active site, further enhancing binding affinity. mdpi.com
These pharmacophore models serve as a blueprint for virtual screening, allowing researchers to rapidly assess large databases of chemical compounds for their potential to inhibit aromatase. researchgate.netnih.gov They also guide the rational design of novel analogues by ensuring that any new molecule retains these crucial pharmacophoric features, thus increasing the probability of successful drug development. rjeid.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Inhibitors
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to find a statistical correlation between the chemical properties of a group of molecules and their biological activities. researchgate.net For aromatase inhibitors structurally related to fadrozole, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to develop predictive models. nih.gov
These studies involve a series of related compounds, or analogues, where systematic chemical modifications are made. The inhibitory activity (often expressed as an IC₅₀ value) of each compound is measured experimentally. QSAR then uses various calculated molecular descriptors (representing steric, electronic, and hydrophobic properties) to build a mathematical model that explains the variation in activity. researchgate.net
For fadrozole-related non-steroidal inhibitors, QSAR studies have consistently highlighted several key structural features that govern their potency: nih.gov
Steric and Electrostatic Fields: CoMFA models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges either enhance or diminish inhibitory activity. This provides a detailed roadmap for modifying the lead structure.
Alignment and Superimposition: The way molecules are aligned or superimposed is crucial for a successful QSAR model. For fadrozole-like inhibitors, this often involves aligning the heme-coordinating imidazole or triazole ring and the main hydrophobic scaffold. nih.gov
Predictive Power: A robust QSAR model, once validated, can predict the inhibitory potency of new, unsynthesized compounds. excli.de This helps prioritize which molecules to synthesize and test, making the drug discovery process more efficient.
The insights from QSAR studies are consistent with pharmacophore models and docking studies, reinforcing the understanding of how these inhibitors interact with the aromatase enzyme. nih.govsemanticscholar.org
Application of Ligand-Based and Structure-Based Design Principles in Research Compound Development
The creation of new research compounds based on the this compound scaffold has been propelled by both ligand-based and structure-based drug design strategies. sums.ac.irnih.gov These complementary approaches are cornerstones of modern medicinal chemistry. mdpi.com
Ligand-Based Drug Design This approach is used when the 3D structure of the target is unknown or when researchers want to leverage the knowledge of existing active molecules. mdpi.com For fadrozole analogues, this has involved:
Pharmacophore Modeling and 3D-QSAR: As detailed in the sections above, the structures of potent inhibitors like this compound and letrozole (B1683767) are used to build models that define the essential chemical features for activity. nih.govsemanticscholar.org These models then guide the design of new molecules intended to fit the pharmacophore.
Structure-Based Drug Design This powerful method relies on the known three-dimensional crystal structure of the target protein, in this case, human placental aromatase. nih.gov This allows for a more direct and rational approach to inhibitor design:
Molecular Docking: Scientists use computer programs to simulate how a potential drug molecule, like an analogue of this compound, fits into the active site of the aromatase enzyme. mdpi.com Docking studies can predict the binding orientation and affinity of a compound, revealing key interactions with amino acid residues such as D309, T310, and M374, and with the central heme group. mdpi.com
Rational Design of Novel Inhibitors: The crystal structure provides a visual blueprint of the active site. This allows chemists to design new molecules that are precisely shaped to fit the binding pocket and have functional groups positioned to form optimal interactions (e.g., coordination with the heme iron, hydrogen bonds, and hydrophobic contacts), thereby improving potency and selectivity over existing inhibitors. acs.org
The integration of ligand-based and structure-based principles has been a highly successful strategy. Initial hypotheses from ligand-based models can be tested and refined using structure-based docking simulations, leading to an iterative cycle of design, synthesis, and testing that accelerates the discovery of new and improved aromatase inhibitors. sums.ac.irnih.gov
Computational and Theoretical Molecular Studies
Molecular Docking Analyses of (R)-Fadrozole Binding to Target Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have been instrumental in understanding its binding mode within the active sites of cytochrome P450 enzymes, particularly CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).
Research has shown that while fadrozole (B1662666) binds to both CYP11B enzymes by coordinating the heme iron, there is a distinct enantiomeric preference. researchgate.netresearchgate.net Crystal structure data reveals that CYP11B2 preferentially binds the (R)-enantiomer of fadrozole, whereas CYP11B1 binds the (S)-enantiomer. researchgate.netresearchgate.net This stereoselectivity is attributed to differences in the active site architecture of the two highly homologous enzymes. researchgate.net
In the this compound-CYP11B2 complex (PDB ID: 4FDH), the imidazole (B134444) nitrogen of the inhibitor coordinates with the heme iron, a characteristic interaction for imidazole-based P450 inhibitors. nih.govacs.org The benzonitrile (B105546) group of this compound projects along the central I-helix within the CYP11B2 active site, where it interacts with residue Arg120. researchgate.net This interaction is considered significant for its binding. acs.org In contrast, when the (S)-enantiomer binds to CYP11B1, its benzonitrile group points towards a different region (β-sheet 1-4). researchgate.net
Docking studies are also used as a comparative tool. For instance, in the development of new selective CYP11B2 inhibitors, the binding modes of novel compounds are often compared to that of this compound to rationalize observed activity and selectivity. acs.org One study noted that a key hydrogen bond between the cyano group of an inhibitor and the Arg120 residue, present in a potent inhibitor complex, was a feature to emulate, drawing comparison to the this compound binding orientation. acs.org
| Target Enzyme | PDB Code for this compound Complex | Key Interacting Residues | Salient Binding Features |
| CYP11B2 (Aldosterone Synthase) | 4FDH | Arg120 | Imidazole nitrogen coordinates with heme iron. researchgate.netacs.org The benzonitrile group interacts with Arg120 along the I-helix. researchgate.net |
| CYP11B1 (11β-hydroxylase) | Not applicable (binds S-enantiomer) | N/A | CYP11B1 preferentially binds (S)-Fadrozole (PDB: 6M7X), where the benzonitrile group orients differently. researchgate.netnih.gov |
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules, providing insights into the stability and dynamic behavior of protein-ligand complexes over time. While detailed MD simulation studies focusing specifically on the this compound complex are not extensively published, the principles of this technique are central to drug design efforts involving its target enzymes.
MD simulations are often employed to assess the stability of complexes formed between target enzymes and novel inhibitors, with this compound serving as a benchmark or reference compound. For example, simulations can reveal how ligands form stable complexes with aldosterone (B195564) synthase, often evaluated by measuring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. researchgate.net
Furthermore, analysis of crystal structures, which provide the static starting point for MD simulations, has revealed important dynamic features. A comparison of the this compound-bound CYP11B2 structure with other ligand-bound states shows that inhibitor binding can alter the protein's conformation. nih.gov Specifically, a putative water channel that is open in the substrate-bound form of CYP11B2 is observed to be closed in the this compound-bound crystal structure, a finding that has implications for the enzyme's mechanism and how inhibitors may affect it. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory for molecular interactions)
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and energetics of molecules. reddit.comarxiv.orgnih.gov DFT allows for the calculation of various molecular properties by modeling the electron density, offering a balance between accuracy and computational cost. reddit.comnih.gov
In the context of this compound, DFT could be applied to:
Analyze Molecular Orbitals: To understand the electronic properties of the inhibitor, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals can provide insights into the molecule's chemical reactivity and stability.
Calculate Interaction Energies: To quantify the strength of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between this compound and specific amino acid residues in the enzyme's active site. This provides a more detailed energetic breakdown than classical molecular mechanics force fields used in docking and MD.
Model Reaction Mechanisms: To study the energetics of the enzymatic reactions catalyzed by cytochrome P450s and how inhibitors like this compound interfere with these processes by coordinating to the heme iron.
While these applications are theoretically valuable, specific published studies detailing DFT calculations for the this compound molecule itself or its direct interaction with target enzymes are not prominent in the reviewed literature. However, the methodology is widely used in the broader field of medicinal chemistry and drug design to refine our understanding of molecular interactions. rsdjournal.org
Application of 3D-Similarity and Fingerprint Analyses in Compound Discovery and Optimization
3D-similarity and molecular fingerprint analyses are computational techniques used in the early stages of drug discovery to identify new potential inhibitors by comparing them to known active molecules. nih.govacs.org this compound, as a known inhibitor with a defined crystal structure in its target, serves as an important reference molecule (or query) in these virtual screening campaigns. researchgate.netnih.gov
3D-Similarity Analysis: This method evaluates the similarity between molecules based on their three-dimensional shape and electrostatic properties. Tools like ROCS (Rapid Overlay of Chemical Structures) are used to superimpose candidate molecules onto a reference structure. In one study aimed at discovering dual inhibitors of aromatase and aldosterone synthase, a library of compounds was screened for 3D similarity to this compound (PDB ligand ID: 0T3) and (S)-Fadrozole. nih.govacs.org A significant steric and electrostatic overlap was defined by a TanimotoCombo index greater than 1.5, which led to the identification of a promising hit compound, X21. researchgate.netnih.govacs.org This demonstrates the utility of using the 3D structure of this compound to find novel scaffolds with similar binding characteristics.
Fingerprint Analyses: These methods convert molecular structures into a series of binary digits (a "fingerprint") that represent the presence or absence of specific substructures or topological features. These fingerprints can be rapidly compared to identify structurally similar molecules. However, different fingerprinting methods can yield different results. In the same study that successfully used 3D-similarity, it was noted that no significant ligand similarity was found when using MACCS (Molecular ACCess System) fingerprints, highlighting that 3D shape similarity can be a more discerning tool than 2D topological fingerprints for this class of inhibitors. acs.org
| Analysis Type | Reference Compound | Tool/Method | Findings and Application |
| 3D-Similarity | This compound (0T3) | ROCS (Rapid Overlay of Chemical Structures) | Used to screen for new dual inhibitors. A TanimotoCombo index > 1.5 indicated significant steric and electrostatic overlap. researchgate.netnih.govacs.org |
| Fingerprint Analysis | This compound | MACCS Fingerprints | In one study, MACCS fingerprints failed to identify significant similarity for a compound that was highly similar in 3D, indicating the limitations of 2D methods for this target. acs.org |
Historical Perspective of R Fadrozole in Research
Context of Discovery and Early Characterization as a Biochemical Research Tool
(R)-Fadrozole, also known as FAD286, emerged from research into nonsteroidal aromatase inhibitors. Aromatase is a critical enzyme in the synthesis of estrogens, and its inhibition became a key therapeutic strategy, particularly for hormone-dependent breast cancer. Fadrozole (B1662666), as a racemic mixture, was one of the second-generation aromatase inhibitors developed to offer better selectivity and fewer side effects than its predecessors like aminoglutethimide. oup.comnih.gov It was initially studied by Ronald Steele at Ciba-Geigy (now Novartis). oup.com
The discovery that fadrozole consists of two enantiomers, (R)- and (S)-fadrozole, led to further investigation into their individual properties. The (S)-enantiomer was identified as the primary agent responsible for the potent inhibition of aromatase (CYP19A1), which is crucial for its application in breast cancer treatment. researchgate.netnih.gov In contrast, this compound demonstrated significantly less activity against aromatase. acs.org
However, early research uncovered that this compound was a potent inhibitor of other cytochrome P450 enzymes, specifically aldosterone (B195564) synthase (CYP11B2) and 11β-hydroxylase (CYP11B1). acs.orgahajournals.org This discovery shifted the focus of this compound's utility towards it being a valuable biochemical research tool to study the functions of these specific enzymes and the physiological roles of the hormones they produce, namely aldosterone and cortisol. In preclinical studies using rat adrenal cortical preparations, this compound showed a 5-fold selectivity for CYP11B2 over CYP11B1, making it a promising compound for investigating conditions related to hyperaldosteronism. researchgate.net
The distinct inhibitory profiles of the fadrozole enantiomers highlighted their potential as selective tools in endocrinological research. While the racemic form and the (S)-enantiomer were pursued for their anti-cancer properties, this compound became instrumental in dissecting the pathways of steroidogenesis.
Table 1: Comparative Inhibitory Activity of Fadrozole Enantiomers
| Enantiomer | Primary Target Enzyme | Relative Potency on Aromatase (CYP19A1) | Primary Research Application |
| (S)-Fadrozole | Aromatase (CYP19A1) | High | Breast Cancer Treatment |
| This compound | Aldosterone Synthase (CYP11B2) | Low acs.org | Biochemical tool for studying steroidogenesis researchgate.netahajournals.org |
Evolution of Research Applications Beyond Initial Investigations
The initial characterization of this compound as a selective inhibitor of aldosterone synthase in preclinical models paved the way for its use in a broader range of research applications. Its ability to modulate steroid hormone levels has made it a valuable tool in neuroscience, endocrinology, and developmental biology, particularly in non-human models.
In neuroscience research, fadrozole (often the racemic form, but with implications for the actions of the R-enantiomer on non-aromatase targets) has been used to investigate the role of neuroestrogens in brain function and behavior. Studies in various animal models, from fish to non-human primates, have utilized fadrozole to inhibit brain aromatase activity, thereby reducing local estrogen synthesis. physiology.orgresearchgate.netresearchgate.net For instance, in zebra finches, fadrozole treatment was shown to inhibit brain aromatase activity by 75-100%, allowing researchers to study the necessity of estrogen for masculine neural development and song. taylorandfrancis.com In goldfish, fadrozole treatment significantly decreased serum estradiol (B170435) levels and altered the expression of numerous genes in the brain, providing insights into estrogen's regulatory roles in neuroendocrine systems. physiology.org Research in rats has also employed fadrozole to investigate the role of neurosteroid estrogen synthesis in conditions like status epilepticus, where its acute administration was found to suppress seizures. nih.gov
The application of this compound extended to cardiovascular research. Studies in spontaneously hypertensive rats with heart failure demonstrated that this compound could reverse cardiac fibrosis, an effect linked to its inhibition of aldosterone synthesis. medchemexpress.eu This finding highlighted the potential for targeting aldosterone synthase in cardiovascular disease models.
Furthermore, this compound served as a foundational compound for the development of more selective inhibitors. Its structure and activity profile informed the design of next-generation drugs targeting CYP11B enzymes. A notable example is the development of LCI699 (Osilodrostat), a fluorinated derivative of this compound. researchgate.nettaylorandfrancis.com While initially evaluated for hypertension due to its CYP11B2 inhibitory action, LCI699's significant inhibition of CYP11B1 led to its repurposing for the treatment of Cushing's disease, a condition characterized by excess cortisol. researchgate.netahajournals.orgtaylorandfrancis.com
The use of fadrozole in developmental biology research, particularly in fish models like the zebrafish, has been instrumental. It has been used to study the effects of estrogen disruption on development and sexual differentiation. nih.govnih.gov These studies have helped to establish adverse outcome pathways for aromatase inhibition, which are crucial for toxicological assessments. nih.gov
Table 2: Selected Research Applications of this compound and Fadrozole in Non-Human Models
| Research Area | Model Organism | Key Finding | Reference |
| Neuroscience | Zebra Finch | Inhibition of brain aromatase to study sexual differentiation of the brain and song. | taylorandfrancis.com |
| Goldfish | Decreased serum estradiol and altered brain gene expression, revealing estrogen's neuroendocrine roles. | physiology.org | |
| Rat | Acute inhibition of neurosteroid synthesis suppressed seizures. | nih.gov | |
| Cardiovascular | Rat | Reversal of cardiac fibrosis in hypertensive heart failure models. | medchemexpress.eu |
| Drug Development | - | Served as a template for the development of LCI699 (Osilodrostat). | researchgate.nettaylorandfrancis.com |
| Developmental Biology | Zebrafish | Used to study the effects of estrogen decline on gene expression and sexual differentiation. | nih.govnih.gov |
Future Directions and Advanced Research Methodologies
Integration of Omics Data (e.g., Transcriptomics, Metabolomics) in In Vivo Studies
The integration of "omics" technologies, such as transcriptomics and metabolomics, into in vivo studies of (R)-fadrozole offers a powerful approach to understanding its systemic effects beyond its primary mechanism of action. longdom.org Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed in a cell or organism at a specific time. longdom.org Metabolomics, in parallel, analyzes the global profile of metabolites, offering insights into the downstream functional consequences of altered gene and protein activity. r-project.org
In the context of this compound, these methodologies can elucidate the broader physiological impact of inhibiting key enzymes like aldosterone (B195564) synthase (CYP11B2). acs.orgnih.gov For instance, studies using the general aromatase inhibitor fadrozole (B1662666) in fish models have demonstrated the power of these approaches. In female goldfish, fadrozole treatment led to a significant decrease in serum 17β-estradiol (E2) levels and altered the expression of 98 genes in the telencephalon, highlighting effects on pathways like calcium signaling and estrogen receptor autoregulation. physiology.org Similarly, in the fathead minnow, fadrozole exposure resulted in rapid, concentration- and time-dependent changes in gene expression profiles within the hypothalamic-pituitary-gonadal (HPG) axis, even within hours of exposure. nih.govresearchgate.netepa.gov
Metabolomics studies have also revealed significant alterations in response to fadrozole. In the Unionid mussel Lampsilis fasciola, fadrozole exposure affected the metabolic profiles in gill tissue, with notable differences between sexes and over time, indicating complex, time-dependent disruptions in metabolic pathways. researchgate.netnih.gov A combined transcriptomics and proteomics approach in zebrafish exposed to fadrozole identified dysregulation of proteins involved in steroid hormone secretion, estrogen stimulus, and oocyte maturation, consistent with its known endocrine-disrupting effects. nih.gov
These "omics" approaches provide a systems-level view, enabling researchers to:
Identify novel biomarkers of this compound activity.
Uncover unexpected off-target effects or compensatory mechanisms. nih.gov
Build more comprehensive models of the compound's in vivo action. uantwerpen.be
Generate new hypotheses about the broader physiological roles of the targeted enzymes. researchgate.net
By correlating changes in the transcriptome and metabolome with physiological endpoints, researchers can construct a more detailed and integrated understanding of the in vivo impact of this compound. oup.comacs.org
Advanced Imaging Techniques for In Vivo Mechanism Elucidation in Research Models
Advanced imaging techniques, particularly Positron Emission Tomography (PET), are becoming increasingly valuable for elucidating the in vivo mechanisms of action of research compounds like this compound. mdpi.com PET imaging allows for the non-invasive, quantitative visualization of biological processes at the molecular level within a living organism. frontiersin.org This is achieved by administering a radiolabeled molecule (a PET tracer) that targets a specific biological process or molecule of interest. abmole.com
For a compound like this compound, which targets specific cytochrome P450 enzymes, PET imaging can be used in several ways:
Target Engagement Studies: A radiolabeled version of this compound or a related analog could be developed to directly visualize and quantify its binding to target enzymes like CYP11B2 in vivo. This would confirm target engagement in specific tissues and help to understand its pharmacokinetic and pharmacodynamic profile non-invasively.
Pharmacodynamic Biomarker Imaging: PET can be used to measure the functional consequences of this compound's action. For example, by using a tracer that is a substrate for the target enzyme, it would be possible to measure changes in enzyme activity before and after administration of this compound.
Assessing Downstream Effects: PET imaging can visualize downstream effects of enzyme inhibition. For instance, if inhibiting aldosterone synthase with this compound is hypothesized to affect cardiac fibrosis, specific PET tracers that image fibrotic tissue could be used to monitor therapeutic response in preclinical models. medchemexpress.eu
The development of novel PET tracers is a dynamic field of research. nih.gov Furthermore, the fusion of PET with anatomical imaging modalities like Magnetic Resonance Imaging (MRI) in hybrid PET/MRI systems provides both molecular and high-resolution anatomical information simultaneously, offering a more complete picture of the compound's effects in the context of tissue structure. medrxiv.org These advanced imaging methods provide a powerful platform for translational research, bridging the gap between in vitro findings and in vivo functional outcomes in complex biological systems.
Development of Novel Research Probes and Tools Based on the this compound Scaffold
The chemical structure of this compound serves as a valuable scaffold for the development of novel research probes and tools to investigate the function and regulation of cytochrome P450 enzymes. nih.gov Its known interactions with enzymes like CYP11B1 and CYP11B2 provide a strong starting point for designing more selective and potent derivatives. nih.govresearchgate.net
Research in this area focuses on modifying the this compound structure to achieve specific goals:
Enhanced Selectivity: While this compound shows some selectivity for CYP11B2 over CYP11B1, there is still cross-reactivity. nih.govresearchgate.net Medicinal chemistry efforts aim to synthesize analogs with improved selectivity, which are crucial for dissecting the specific roles of each enzyme in vivo without confounding off-target effects. ahajournals.org For example, the development of LCI699 (Osilodrostat), a fluorinated derivative of this compound, was an attempt to create a more selective CYP11B2 inhibitor, although it also demonstrated off-target CYP11B1 inhibition. ahajournals.org
Radiolabeled Probes: Synthesizing radiolabeled versions of this compound or its derivatives (e.g., with Carbon-11 (B1219553) or Fluorine-18) can create PET tracers for in vivo imaging of target enzyme distribution and density. nih.gov These probes are invaluable for non-invasive studies of enzyme expression in various physiological and pathological states.
Fluorescent Probes: Attaching a fluorescent tag to the this compound scaffold could allow for its use in in vitro and ex vivo imaging techniques, such as high-resolution microscopy, to study enzyme localization at the subcellular level.
Affinity-Based Probes: Derivatives of this compound can be designed for use in affinity chromatography to purify and identify binding partners, helping to uncover previously unknown interactions.
By systematically exploring structure-activity relationships, researchers can fine-tune the properties of the this compound scaffold to create a toolbox of chemical probes. excli.de These tools are essential for advancing our fundamental understanding of steroidogenic pathways and for validating these enzymes as therapeutic targets.
Exploring Polypharmacology in Research Compound Design and Evaluation
Polypharmacology is the concept that a single compound can interact with multiple targets, and this can be intentionally designed or an unintended consequence. googleapis.com The study of this compound and its parent compound, racemic fadrozole, provides a clear example of polypharmacology. Fadrozole was initially developed as a CYP19A1 (aromatase) inhibitor for breast cancer treatment, but it also exhibits significant off-target effects on CYP11B1 and CYP11B2. nih.govmdpi.comnih.gov
The enantiomers of fadrozole display distinct inhibitory profiles:
(S)-fadrozole: Potently inhibits CYP19A1 and CYP11B1, with lower activity on CYP11B2. acs.orgnih.gov
This compound: Is a potent inhibitor of both CYP11B2 and CYP11B1 with little activity against CYP19A1. acs.orgnih.govunimore.it
This inherent multi-target activity has spurred research into designing compounds with specific polypharmacological profiles. For instance, based on the fadrozole structure, research has focused on developing dual inhibitors of aromatase (CYP19A1) and aldosterone synthase (CYP11B2). acs.orgnih.gov The rationale is that such a compound could offer a more effective treatment for certain cancers by simultaneously reducing estrogen production and mitigating potential cardiovascular side effects related to aldosterone. acs.orgnih.gov
The exploration of polypharmacology based on the this compound scaffold involves:
In Silico Screening: Computational methods like molecular docking and 3D-ligand similarity analysis are used to predict the binding of fadrozole-like derivatives to a range of targets. acs.orgunimore.it
Synthesis of Focused Libraries: Libraries of compounds based on the this compound or benzylimidazole scaffold are synthesized to explore how structural modifications affect target selectivity. acs.orgnih.govmdpi.com
In Vitro Profiling: The synthesized compounds are tested against a panel of relevant enzymes (e.g., CYP19A1, CYP11B1, CYP11B2) to determine their inhibitory potency and selectivity. acs.org
This approach led to the identification of compound X21, a benzylimidazole derivative, which acts as a potent and selective dual inhibitor of aromatase and aldosterone synthase, while showing high selectivity against the undesirable off-target CYP11B1. acs.orgnih.gov Such studies highlight how understanding the polypharmacology of a compound like this compound can be leveraged to design novel research compounds with tailored, multi-target activities. acs.orgnih.gov
Q & A
Q. What are the primary molecular targets of (R)-Fadrozole, and how are they identified experimentally?
this compound is a nonsteroidal inhibitor targeting aromatase (CYP19A1) and aldosterone synthase. To identify these targets, researchers typically use in vitro enzyme inhibition assays with recombinant human proteins. For example:
- Aromatase inhibition : Measure IC₅₀ values via radiometric assays using tritiated androstenedione as a substrate, quantifying the conversion to estrone .
- Aldosterone synthase inhibition : Employ adrenal cell cultures or purified enzyme systems, monitoring corticosterone-to-aldosterone conversion using HPLC or LC-MS . Cross-reactivity with other cytochrome P450 enzymes should be assessed to confirm specificity.
Q. Which experimental models are validated for studying this compound's effects on steroidogenesis?
Common models include:
- Rodent models : Spontaneously hypertensive heart failure (SHHF) rats for cardiac fibrosis reversal studies, with endpoints like plasma aldosterone and cardiac collagen deposition .
- Aquatic models : Fathead minnows (Pimephales promelas) for endocrine disruption studies, focusing on vitellogenin (VTG) suppression and fecundity impacts .
- Cell lines : Human placental microsomes or adrenal NCI-H295R cells for in vitro steroidogenic pathway analysis .
Q. What methodologies ensure reproducibility in measuring this compound's pharmacokinetics?
- Dosing standardization : Use continuous exposure systems (e.g., flow-through aquatic setups) to maintain stable concentrations, as seen in studies with nominal vs. measured fadrozole levels (e.g., 1.4–57 μg/L in fathead minnows) .
- Bioanalytical techniques : LC-MS/MS for plasma/tissue quantification, validated against certified reference materials.
- Control groups : Include vehicle controls and baseline measurements to account for endogenous steroid fluctuations .
Advanced Research Questions
Q. How can dynamic modeling (e.g., qAOPs) improve prediction of this compound's endocrine effects?
Quantitative Adverse Outcome Pathways (qAOPs) integrate dose-response and time-course data across biological levels (e.g., enzyme inhibition → hormonal changes → population-level fecundity). Key steps:
- Data alignment : Use existing datasets (e.g., Ankley et al.’s 21-day fish exposure) to parameterize models .
- Validation : Test predictions against independent datasets within the same applicability domain (species, exposure regime) .
- Sensitivity analysis : Identify critical nodes (e.g., plasma E2 levels) that disproportionately influence outcomes .
Q. What experimental designs address contradictions between in vitro and in vivo potency of this compound?
Discrepancies often arise from metabolic differences or compensatory pathways. Methodological solutions:
- Temporally intensive sampling : Collect longitudinal data on enzyme activity, hormone levels, and feedback mechanisms (e.g., HPG axis compensation in fish) .
- Interspecies comparisons : Compare in vitro human aromatase inhibition (pIC₅₀ = 6.17) with in vivo rodent or fish models to assess bioavailability and tissue penetration .
- Mechanistic toxicology : Use transcriptomics (e.g., RNA-seq) to identify off-target pathways or adaptive responses .
Q. How should researchers design longitudinal studies to assess this compound's impact on the HPG axis?
- Hypothesis-driven endpoints : Link aromatase inhibition to downstream effects (e.g., plasma 17β-estradiol (E2), gonad histopathology) .
- Control for confounding variables : Standardize water chemistry in aquatic studies (pH, temperature) and monitor stress biomarkers (e.g., cortisol in fish) .
- Ethical considerations : Adhere to IACUC protocols for animal welfare, including sample size minimization and humane endpoints .
Q. What statistical approaches resolve variability in this compound's dose-response data?
- Non-linear regression : Fit Hill-slope models to enzyme inhibition data, accounting for partial efficacy .
- Mixed-effects models : Address individual variability in longitudinal studies (e.g., repeated hormone measurements in rodents) .
- Meta-analysis : Pool data from multiple studies to identify consensus EC₅₀ values, highlighting outliers for re-evaluation .
Methodological Guidance
Handling Contradictory Data
- Source analysis : Compare methodologies (e.g., in vitro vs. in vivo systems, exposure durations) across conflicting studies .
- Dose normalization : Express concentrations relative to pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) instead of nominal doses .
Integrating this compound Findings with Broader Toxicology
- Comparative AOPs : Contrast this compound’s qAOP with other aromatase inhibitors (e.g., prochloraz) to identify conserved vs. compound-specific nodes .
- Cross-disciplinary validation : Collaborate with ecotoxicologists and clinicians to contextualize findings (e.g., ecological risk assessment vs. therapeutic potential) .
Reporting Standards for Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
